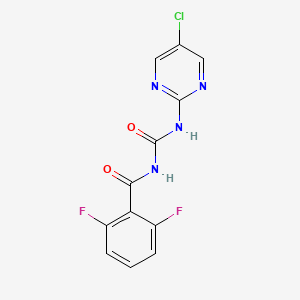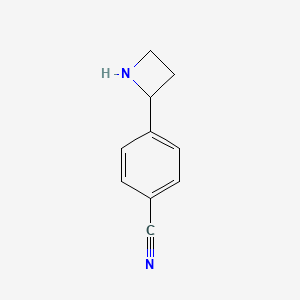
4-(Azetidin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2. It consists of a benzonitrile group attached to an azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-2-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of primary amines with bis-triflates of 2-substituted-1,3-propanediols under microwave irradiation . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the reaction of benzoyl chlorides with alkanesulphonyltrichlorophosphazene at elevated temperatures . This method is advantageous for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of azetidine.
Reduction: Primary amines.
Substitution: Substituted benzonitriles with various functional groups.
Applications De Recherche Scientifique
4-(Azetidin-2-yl)benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Azetidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another azetidine derivative with potential biological activities.
Thiazolidin-4-ones: Structurally similar compounds with diverse pharmacological activities.
Uniqueness
4-(Azetidin-2-yl)benzonitrile is unique due to its combination of the azetidine ring and benzonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4-(azetidin-2-yl)benzonitrile |
InChI |
InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10-5-6-12-10/h1-4,10,12H,5-6H2 |
Clé InChI |
JFLDGEJJWGPGAK-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
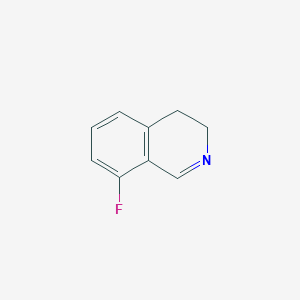

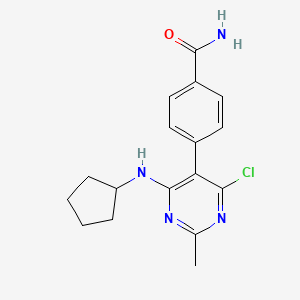
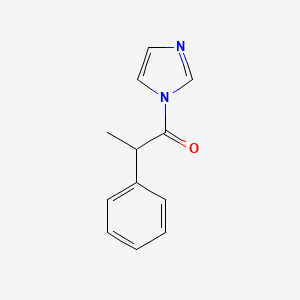

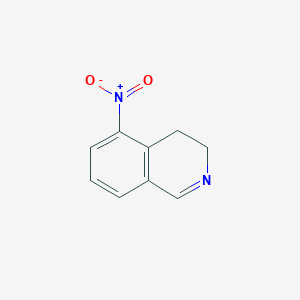

![tert-Butyl (R)-1-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1-carboxylate](/img/structure/B12937808.png)
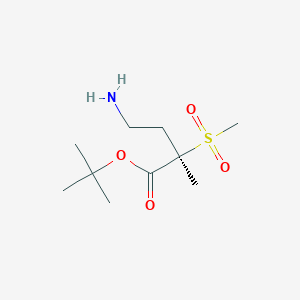
![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
